Cas no 1261882-02-3 (6-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide)

6-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide Chemical and Physical Properties
Names and Identifiers
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- 6-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide
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- Inchi: 1S/C14H9F4NO2/c15-11-6-5-8(13(19)20)7-10(11)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H2,19,20)
- InChI Key: ILHYCXYMBOOTRE-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(N)=O)C=C1C1C=CC=CC=1OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 375
- XLogP3: 3.7
- Topological Polar Surface Area: 52.3
6-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011006915-250mg |
6-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide |
1261882-02-3 | 97% | 250mg |
470.40 USD | 2021-07-05 | |
Alichem | A011006915-500mg |
6-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide |
1261882-02-3 | 97% | 500mg |
863.90 USD | 2021-07-05 | |
Alichem | A011006915-1g |
6-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide |
1261882-02-3 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
6-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide Related Literature
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
Additional information on 6-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide
Recent Advances in the Study of 6-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide (CAS: 1261882-02-3)
The compound 6-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide (CAS: 1261882-02-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique biphenyl scaffold and trifluoromethoxy substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the optimization of synthetic routes for 6-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. The method involves a palladium-catalyzed cross-coupling reaction, which has been shown to reduce byproduct formation and enhance purity, critical factors for pharmaceutical development.
Pharmacological evaluations have revealed that this compound exhibits potent activity as a modulator of specific protein targets involved in inflammatory pathways. In vitro and in vivo studies have demonstrated its efficacy in reducing cytokine production and mitigating inflammatory responses, suggesting potential applications in treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. These findings were corroborated by a recent preclinical trial, which reported significant reduction in disease markers in animal models.
Another noteworthy aspect of 6-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide is its pharmacokinetic profile. Research indicates that the compound has favorable bioavailability and metabolic stability, with a half-life that supports once-daily dosing in therapeutic settings. These properties, combined with its low toxicity profile, position it as a strong candidate for further clinical development.
Despite these advancements, challenges remain. For instance, the precise molecular mechanisms underlying its anti-inflammatory effects are not yet fully understood. Ongoing studies are employing advanced techniques such as X-ray crystallography and molecular dynamics simulations to elucidate the binding interactions and conformational changes induced by the compound. These efforts are expected to provide deeper insights into its mode of action and facilitate the design of next-generation derivatives.
In conclusion, 6-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide represents a promising therapeutic agent with significant potential in the treatment of inflammatory diseases. Continued research into its synthesis, pharmacology, and mechanisms of action will be crucial for translating these findings into clinical applications. The compound's unique chemical properties and biological activity underscore its importance in the ongoing quest for novel and effective pharmaceuticals.
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